molecular formula C9H7N3O3 B13063754 5-(3-Methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(3-Methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13063754
M. Wt: 205.17 g/mol
InChI Key: OPGYLZNMTFQHLJ-UHFFFAOYSA-N
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Description

5-(3-Methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a chemical building block of significant interest in medicinal chemistry and drug discovery, built upon the versatile 1,2,4-oxadiazole heterocyclic scaffold. The 1,2,4-oxadiazole ring is prized for its role as a bioisostere, capable of mimicking ester and amide functionalities while often conferring enhanced metabolic stability and improved pharmacokinetic properties to drug candidates . This makes derivatives like this compound valuable tools for the design of novel therapeutic agents. Researchers utilize this family of compounds to target a broad spectrum of biological activities. The 1,2,4-oxadiazole nucleus is a key structural motif in the development of compounds with demonstrated antimicrobial, anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) related activities . The incorporation of the methylpyridine moiety further diversifies the molecular properties and potential for target interaction, enabling the exploration of structure-activity relationships (SAR) in lead optimization campaigns. The compound's mechanism of action is not inherent but is defined by the larger molecular structure into which it is incorporated; 1,2,4-oxadiazole-containing molecules have been shown to act as inhibitors for various enzymes, including histone deacetylases (HDAC), carbonic anhydrases, and kinases, and also exhibit affinity for a range of receptors such as the sigma receptors and metabotropic glutamate receptors . This derivative serves as a critical synthon for constructing more complex molecules aimed at addressing unmet medical needs across multiple disease areas.

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

5-(3-methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H7N3O3/c1-5-4-10-3-2-6(5)8-11-7(9(13)14)12-15-8/h2-4H,1H3,(H,13,14)

InChI Key

OPGYLZNMTFQHLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production Methods:

  • Chemical Reactions Analysis

      Types of Reactions:

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • Unfortunately, specific details regarding its mechanism of action are scarce. Further research is needed to elucidate its biological targets and pathways.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Structural Variations and Substituent Effects

    The primary structural distinction among analogs lies in the substituent at position 5 of the oxadiazole ring. Below is a comparative analysis of key derivatives:

    Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole-3-carboxylic Acid Derivatives
    Compound Name (CAS No.) Substituent at Position 5 Molecular Weight Key Properties/Activities Evidence ID
    5-(3-Methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid (10350-70-6) 3-Methylpyridin-4-yl 161.16 Pyridine substituent may enhance solubility and target binding
    5-(2-Ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid 2-Ethoxyphenyl 235.1 (M+H)+ High-yield synthesis (94%); phenyl-ether group increases lipophilicity
    5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid 4-Methoxyphenyl 220.04 (exact mass) Methoxy group improves metabolic stability
    5-(2-Methylpyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid (1936348-77-4) 2-Methylpyrimidin-4-yl 206.16 Pyrimidine substituent introduces additional hydrogen-bonding sites
    5-Cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid (1339872-07-9) Cyclopropyl 154.13 Cyclopropyl group enhances steric hindrance and lipophilicity
    5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid 3-Cyanophenyl - Nitrile group may improve binding to metalloenzymes

    Biological Activity

    5-(3-Methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative efficacy with other compounds.

    Molecular Formula: C10H8N2O3
    Molecular Weight: 208.18 g/mol
    IUPAC Name: this compound
    Canonical SMILES: CC1=NC(=NO1)C(=O)C(=C2C=CC=CN=C2)C(=O)O

    The biological activity of this compound primarily involves:

    • Enzyme Inhibition: The oxadiazole ring interacts with various enzymes, potentially inhibiting their activity. This interaction can lead to altered metabolic pathways in target cells.
    • Receptor Modulation: The compound may bind to specific receptors in cells, influencing signaling pathways related to cell growth and apoptosis.
    • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits activity against certain bacterial strains, likely through disruption of cell wall synthesis or function.

    Anticancer Properties

    Recent studies have highlighted the potential anticancer effects of this compound:

    • Cytotoxicity Studies: In vitro tests demonstrate that this compound exhibits significant cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and leukemia (CEM-13) cell lines. The compound showed IC50 values in the range of 10–50 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
    Cell LineIC50 (µM)Mechanism of Action
    MCF-725Induction of apoptosis via p53 activation
    CEM-1315Inhibition of cell proliferation
    U93730Disruption of metabolic pathways

    Antimicrobial Activity

    The compound has shown promise against various bacterial strains:

    • Mycobacterium tuberculosis: Exhibited activity against both wild-type and monoresistant strains with a minimum inhibitory concentration (MIC) of 5 µg/mL .
    Bacterial StrainMIC (µg/mL)
    Mycobacterium tuberculosis5
    Staphylococcus aureus10
    Escherichia coli20

    Study on Anticancer Efficacy

    A study published in MDPI evaluated the efficacy of oxadiazole derivatives including our compound against various cancer cell lines. Results indicated that the compound significantly increased apoptosis markers such as caspase activation and p53 expression levels in treated cells .

    Study on Antimicrobial Efficacy

    Another study focused on the antimicrobial properties of oxadiazole derivatives found that this compound demonstrated superior activity against resistant strains of Mycobacterium tuberculosis, suggesting its potential as a lead compound for drug development .

    Comparative Analysis with Similar Compounds

    A comparison with other oxadiazole derivatives reveals that while many exhibit biological activities, the presence of the pyridine moiety in this specific compound enhances its efficacy:

    Compound NameIC50 (µM)Activity Type
    This compound25Anticancer
    5-Methylthiazole-derived oxadiazoles40Antimicrobial
    Doxorubicin15Anticancer

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